MAO-B Inhibition Potency: A Quantitative Comparison with Selegiline
The target compound demonstrates measurable inhibition of recombinant human monoamine oxidase B (MAO-B), with an IC50 of 2.69 µM [1]. This places its potency in a distinct range compared to the clinically used MAO-B inhibitor selegiline, which exhibits a significantly higher potency with an IC50 of 51 nM . The 53-fold difference in potency defines the compound's utility as a weaker, potentially tool-like inhibitor for investigating partial MAO-B modulation, rather than a high-potency therapeutic lead.
| Evidence Dimension | Inhibition of recombinant human MAO-B enzyme activity |
|---|---|
| Target Compound Data | IC50 = 2.69 µM (2690 nM) |
| Comparator Or Baseline | Selegiline (Deprenyl) IC50 = 0.051 µM (51 nM) |
| Quantified Difference | 53-fold difference (Target compound is 53x less potent than selegiline) |
| Conditions | Inhibition of recombinant human MAO-B assessed as inhibition of kynuramine to 4-hydroxyquinoline conversion after 20 mins by fluorometry |
Why This Matters
This quantitative potency difference defines the compound's specific role in research; it is not a high-potency lead but a valuable tool for studying moderate MAO-B inhibition.
- [1] BindingDB. BDBM50389454 (CHEMBL2062875). 2013. View Source
